N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes fluorinated phenyl and pyrimidine rings, an azetidine moiety, and a methoxy-substituted dihydropyridine carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide involves multiple steps, including the formation of the pyrimidine ring, the introduction of fluorine atoms, and the construction of the azetidine and dihydropyridine moieties. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: The fluorine atoms and other substituents can be replaced with different groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may serve as a probe or tool for studying biological processes and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It can be utilized in the production of specialty chemicals, materials, and other industrial products.
Mechanism of Action
The mechanism of action of N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated pyrimidine derivatives, azetidine-containing molecules, and dihydropyridine carboxamides. Examples include:
- 5-fluoro-6-(4-fluorophenyl)pyrimidine derivatives
- Azetidin-3-yl-containing compounds
- 4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide analogs
Uniqueness
N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-4-methoxy-N,1-dimethyl-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N5O3/c1-27-11-16(17(32-3)8-18(27)30)22(31)28(2)15-9-29(10-15)21-19(24)20(25-12-26-21)13-4-6-14(23)7-5-13/h4-8,11-12,15H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOHJYALAJHUKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)N(C)C2CN(C2)C3=NC=NC(=C3F)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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